![molecular formula C19H16N4O6S B2682903 Methyl 5-(((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate CAS No. 847191-23-5](/img/structure/B2682903.png)
Methyl 5-(((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a furan derivative with a complex pyrimidine structure attached via a thioether linkage. Furan derivatives are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they have two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan ring and the pyrimidine ring are both aromatic, which could contribute to the stability of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, furan derivatives are known to undergo a variety of reactions. For example, they can participate in Diels–Alder reactions, Michael additions, and other types of cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the furan and pyrimidine rings could contribute to its aromaticity and stability .科学的研究の応用
Synthesis and Chemical Properties
Compounds with structural similarities to the query chemical have been synthesized through complex chemical reactions, involving intermediates such as imidazo[1,2-a]pyridines and pyrimidines. These syntheses involve reactions like condensation, bromination, and Suzuki coupling, highlighting the compound's role in developing novel heterocyclic compounds with potential biological activity. For instance, novel dicationic imidazo[1,2-a]pyridines showing strong DNA affinities and excellent in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum were synthesized, demonstrating the compound's relevance in medicinal chemistry and drug discovery processes (Ismail et al., 2004).
Potential Biological Activity
Derivatives of furan and pyrimidine, similar to the query chemical, have shown significant potential as antibacterial, antifungal, and anti-tubercular agents. For example, tetrahydropyrimidine–isatin hybrids were synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activity, suggesting the compound's utility in developing new antimicrobial agents (Akhaja & Raval, 2012).
Antimicrobial Applications
Specific compounds synthesized from similar structures have demonstrated pronounced plant-growth regulatory activity and potential as antimicrobial agents. These findings indicate the compound's application in agriculture and antimicrobial drug development, underscoring the broad spectrum of its scientific utility (Aniskova, Grinev, & Yegorova, 2017).
作用機序
Target of Action
The compound contains a furan ring, which is a common motif in many biologically active compounds . Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . .
Mode of Action
Without specific information on the compound, it’s difficult to provide a detailed explanation of its mode of action. Many furan derivatives exert their effects by interacting with various enzymes or receptors in the body .
Biochemical Pathways
Again, without specific information, it’s challenging to identify the exact biochemical pathways affected by this compound. Furan derivatives can be involved in a variety of biochemical pathways due to their diverse biological activities .
将来の方向性
特性
IUPAC Name |
methyl 5-[[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-22-15-13(17(24)23(2)19(22)26)16(21-14(20-15)11-5-4-8-28-11)30-9-10-6-7-12(29-10)18(25)27-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCAHHVNUUTPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC4=CC=C(O4)C(=O)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
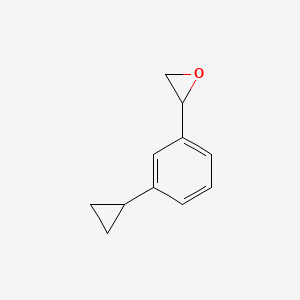

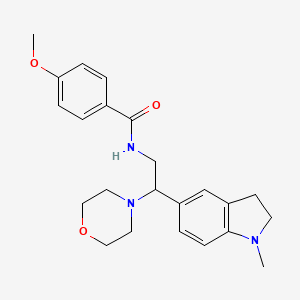
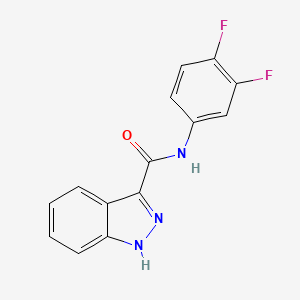
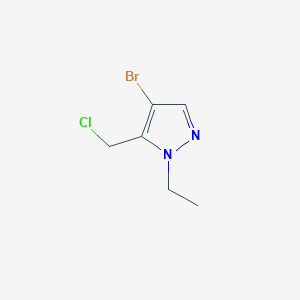
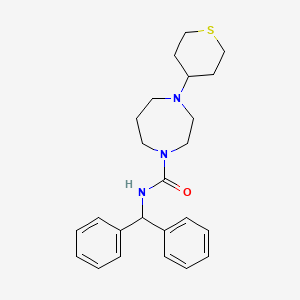
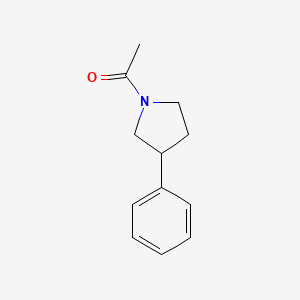
![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2682835.png)
![N-cyclopentyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682836.png)
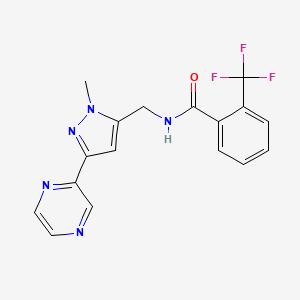

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid](/img/structure/B2682840.png)

![4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-ol](/img/structure/B2682842.png)
